REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:15])[C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:14]=[CH:13][N:12]=[CH:11][CH:10]=2)=[CH:5][CH:4]=1.[CH3:16][I:17]>C(#N)C>[I-:17].[CH3:1][N:2]([CH3:15])[C:3]1[CH:4]=[CH:5][C:6]([C:9]2[CH:10]=[CH:11][N+:12]([CH3:16])=[CH:13][CH:14]=2)=[CH:7][CH:8]=1 |f:3.4|
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Name
|
|
Quantity
|
0.15 g
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=C(C=C1)C1=CC=NC=C1)C
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The mixture was heated
|
Type
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TEMPERATURE
|
Details
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at reflux for 4 hrs
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
IDT307 (0.17 g, 5 mmols) crystallized
|
Type
|
CUSTOM
|
Details
|
was removed via filtration
|
Name
|
|
Type
|
|
Smiles
|
[I-].CN(C1=CC=C(C=C1)C1=CC=[N+](C=C1)C)C
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |